![molecular formula C20H25BrN2O B14332471 (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene CAS No. 110008-43-0](/img/structure/B14332471.png)
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) flanked by two phenyl rings, one of which is substituted with a butyl group and the other with a bromobutoxy group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene typically involves a multi-step process:
Formation of the Bromobutoxy Intermediate: The initial step involves the bromination of butanol to form 4-bromobutanol. This reaction is usually carried out using hydrobromic acid (HBr) in the presence of a catalyst.
Etherification: The 4-bromobutanol is then reacted with 4-hydroxyphenyl to form 4-(4-bromobutoxy)phenol. This step involves an etherification reaction, typically using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Diazene Formation: The final step involves the coupling of 4-(4-bromobutoxy)phenol with 4-butylphenylhydrazine to form the desired diazene compound. This reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The bromobutoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenols or amines.
Aplicaciones Científicas De Investigación
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-[4-(4-Chlorobutoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a chlorine atom instead of bromine.
(E)-1-[4-(4-Methoxybutoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a methoxy group instead of bromine.
Uniqueness
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene is unique due to the presence of the bromobutoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.
Propiedades
Número CAS |
110008-43-0 |
|---|---|
Fórmula molecular |
C20H25BrN2O |
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
[4-(4-bromobutoxy)phenyl]-(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H25BrN2O/c1-2-3-6-17-7-9-18(10-8-17)22-23-19-11-13-20(14-12-19)24-16-5-4-15-21/h7-14H,2-6,15-16H2,1H3 |
Clave InChI |
WPHPQOJLNWVHRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)

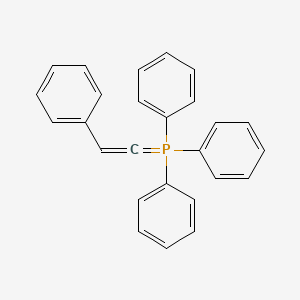
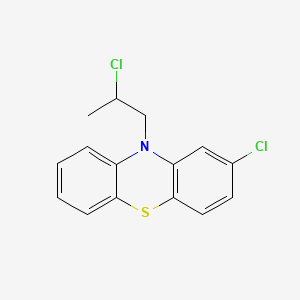

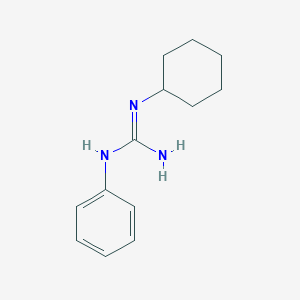
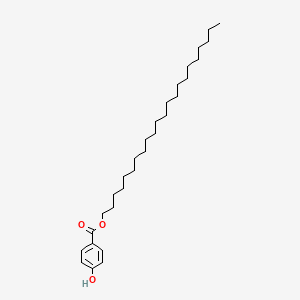
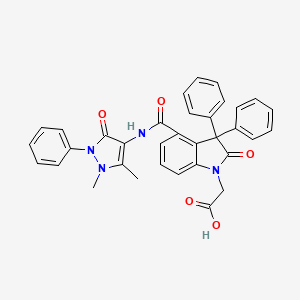
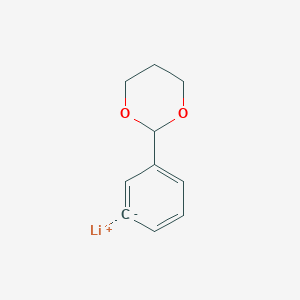

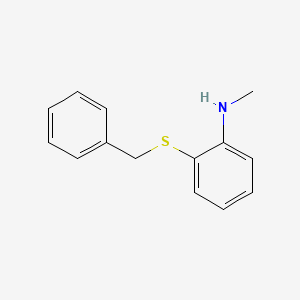
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
